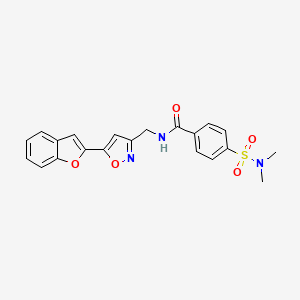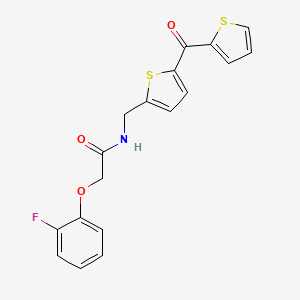
2-(2-fluorophenoxy)-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-fluorophenoxy)-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)acetamide, also known as TH-302, is a hypoxia-activated prodrug that has shown promising results in preclinical and clinical studies for cancer treatment.
Applications De Recherche Scientifique
Radioligand Development for Peripheral Benzodiazepine Receptors
The compound 2-(2-fluorophenoxy)-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)acetamide has been explored in the development of radioligands for peripheral benzodiazepine receptors (PBR). Studies have synthesized and evaluated analogs such as [(18)F]FMDAA1106 and [(18)F]FEDAA1106, which demonstrated significant binding affinity for PBR. These ligands have potential applications in neuroimaging and the study of brain diseases (Zhang et al., 2003).
Crystal Structure and Optical Properties
Another area of research has focused on the crystal structure and optical properties of related derivatives. For example, a study on orcinolic derivatives revealed insights into their planarity conformation, hydrogen bonding interactions, and absorption bands. These findings are essential for understanding the compound's behavior and potential applications in material science (Wannalerse et al., 2022).
Synthesis and Characterization of Related Compounds
Research has also been conducted on the synthesis and characterization of similar acetamide compounds. These studies provide valuable information on the chemical structures and properties of these novel compounds, contributing to the broader understanding of their potential applications (Yang Man-li, 2008).
Photoreactions in Different Solvents
The photoreactions of related compounds in different solvents have been studied, offering insights into their stability and behavior under various conditions. Such research is crucial for developing pharmaceuticals and understanding the environmental impact of these compounds (Watanabe et al., 2015).
Anti-Inflammatory Activity
Some derivatives of similar acetamides have been synthesized and assessed for their anti-inflammatory activity. This research is significant for the development of new therapeutic agents (Sunder & Maleraju, 2013).
Chemosensory Applications
The compound and its derivatives have been examined for their potential use in chemosensory applications. For instance, studies have developed fluoroionophores from derivatives, highlighting their ability to interact with metal cations, which could be useful in detecting metal ions in various environments (Hong et al., 2012).
Exploration of Antimicrobial Properties
The antimicrobial properties of thiophene derivatives have also been a subject of interest. These studies contribute to the search for new antimicrobial agents and the understanding of their mechanism of action (Wardkhan et al., 2008).
Propriétés
IUPAC Name |
2-(2-fluorophenoxy)-N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FNO3S2/c19-13-4-1-2-5-14(13)23-11-17(21)20-10-12-7-8-16(25-12)18(22)15-6-3-9-24-15/h1-9H,10-11H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADDSUXADSHDYCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NCC2=CC=C(S2)C(=O)C3=CC=CS3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-fluorophenoxy)-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

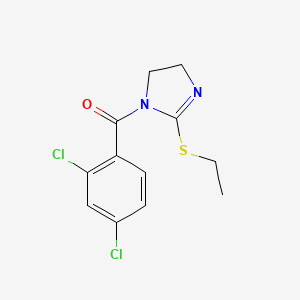
![N-(1,3-benzodioxol-5-ylmethyl)-3-[6-[2-(benzylamino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]propanamide](/img/structure/B2666382.png)
![2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2666383.png)

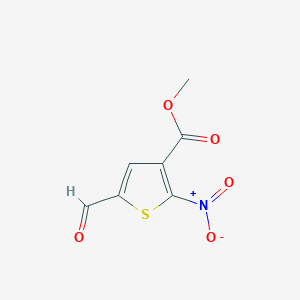
![N-[[4-(2-methoxyphenyl)-5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2666387.png)

![2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]-N-(2-methoxyphenyl)acetamide](/img/structure/B2666389.png)
![Ethyl 2-(3-chlorobenzo[b]thiophene-2-carboxamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2666390.png)
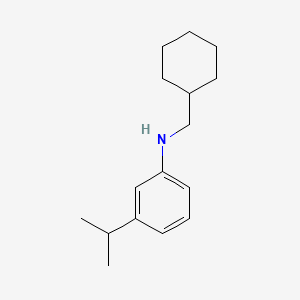
![ethyl 3-[(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methoxy]pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2666395.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(4-methoxyphenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2666396.png)

